molecular formula C14H17ClN6 B2710201 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2380174-90-1

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No. B2710201
CAS RN: 2380174-90-1
M. Wt: 304.78
InChI Key: OLQNRFVJTRJYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-673451 and is a potent inhibitor of platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its role in cancer treatment, as well as in other areas of biomedical research.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves the inhibition of PDGFR. PDGFR is a receptor tyrosine kinase that plays a critical role in the growth and survival of cancer cells. By blocking the activity of PDGFR, this compound can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine have been extensively studied. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine in lab experiments is its potent inhibitory effect on PDGFR. This makes it a valuable tool for studying the role of PDGFR in cancer and other diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine. One area of interest is the development of more potent and selective inhibitors of PDGFR, which could have even greater therapeutic potential. Additionally, this compound could be studied for its potential applications in other areas of biomedical research, such as inflammation and autoimmune diseases. Finally, the use of this compound in combination with other drugs could be explored as a potential strategy for improving cancer treatment outcomes.

Synthesis Methods

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves a series of chemical reactions. The starting materials are 5-chloro-2,3-dimethylpyridine and 1-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)propan-2-ol. These two compounds are reacted together in the presence of a suitable catalyst to form the desired product.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by blocking the activity of PDGFR, which is a key signaling pathway involved in tumor growth and metastasis.

properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6/c1-10-11(2)18-9-19-13(10)20-3-5-21(6-4-20)14-16-7-12(15)8-17-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNRFVJTRJYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.